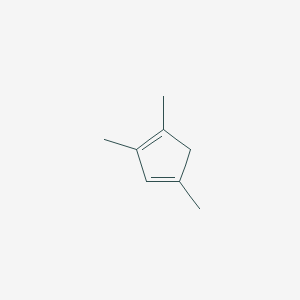
1,3-Cyclopentadiene, 1,2,4-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trimethyl-1,3-cyclopentadiene is a chemical compound with the molecular formula C8H12 . It has an average mass of 108.181 Da and a monoisotopic mass of 108.093903 Da .
Synthesis Analysis
The synthesis of 1,2-disubstituted cyclopentadienes, such as 1,2,4-trimethyl-1,3-cyclopentadiene, often involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT) .Molecular Structure Analysis
The molecular structure of 1,2,4-Trimethyl-1,3-cyclopentadiene consists of 20 bonds in total, including 8 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 five-membered ring .Chemical Reactions Analysis
1,2,4-Trimethyl-1,3-cyclopentadiene, like other cyclopentadienes, can participate in a variety of reactions, including cycloaddition reactions . For example, it can undergo a [4 + 2] cycloaddition, also known as a Diels-Alder reaction .Physical And Chemical Properties Analysis
1,2,4-Trimethyl-1,3-cyclopentadiene is a colorless liquid with an average mass of 108.181 Da and a monoisotopic mass of 108.093903 Da . It is insoluble in water .作用机制
Cyclopentadiene and its substituted congeners, such as 1,2,4-trimethyl-1,3-cyclopentadiene, play an important role in organic chemistry as they form a very important class of ligands for transition metal compounds . These ligands show high chemical inertness and stability, making them popular and indispensable catalysts in a plethora of organic transformations .
未来方向
Cyclopentadiene and its substituted congeners, including 1,2,4-trimethyl-1,3-cyclopentadiene, have been used as versatile precursors of metallocenes . They are expected to continue playing a significant role in the field of organometallic chemistry, particularly in the development of new catalysts .
属性
CAS 编号 |
4784-94-5 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC 名称 |
1,2,4-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4H,5H2,1-3H3 |
InChI 键 |
VUUBHKAISCUGQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C1)C)C |
规范 SMILES |
CC1=CC(=C(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



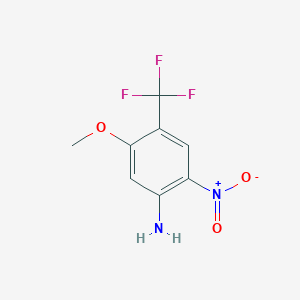
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-](/img/structure/B3190754.png)


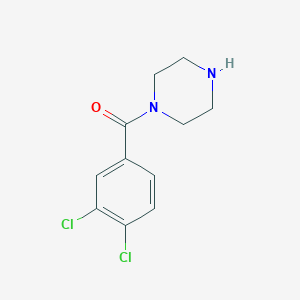
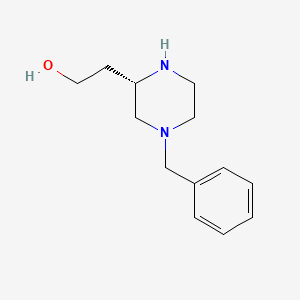


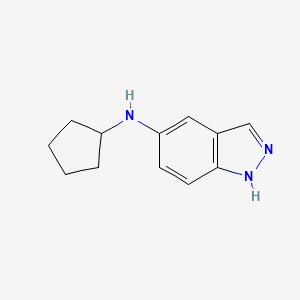
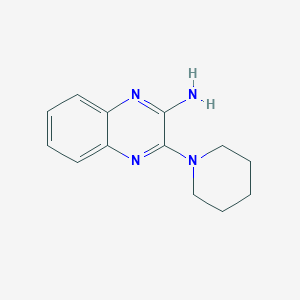

![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)
![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)
